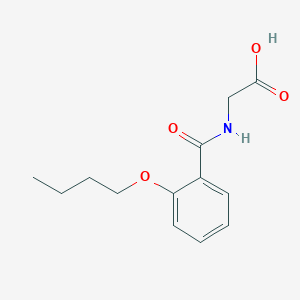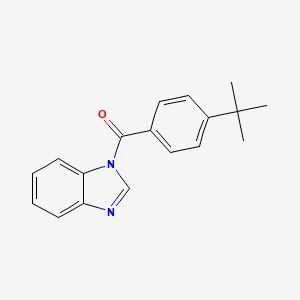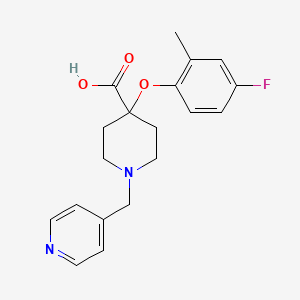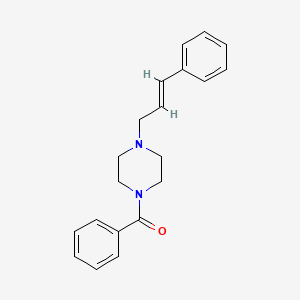![molecular formula C20H29N3O3 B5569073 4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)
4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been achieved through a one-pot Biginelli reaction, demonstrating a simple and efficient method to obtain these compounds in good yield. This method involves the refluxing of enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, where enaminones are synthesized from 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF–DMA) without any solvent. The three-dimensional structure of enaminones containing the morpholine moiety was confirmed by single-crystal X-ray crystallography (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as those incorporating isothiazolyl morpholines and piperazines, was elaborated through reactions of corresponding isothiazolium salts with secondary amines, demonstrating the compound's intricate molecular framework and its potential for further chemical modifications (Wolf et al., 2008).
Chemical Reactions and Properties
SnAP reagents have been employed for transforming aldehydes into N-unprotected piperazines and morpholines, offering a straightforward method for preparing substituted piperazines and morpholines under mild conditions. This process is compatible with various aldehydes and provides a single-step approach to mono- and disubstituted N-heterocycles (Luescher et al., 2014).
Physical Properties Analysis
The physical properties of compounds containing morpholine and piperazine units, such as crystalline structure and molecular conformations, have been detailed through X-ray diffraction studies. These studies reveal the conformational flexibility and size of the molecules, which are critical for their chemical behavior and potential applications in drug design (Feskov et al., 2019).
Aplicaciones Científicas De Investigación
Piperazine and Morpholine: Synthetic and Pharmaceutical Applications
Piperazine and morpholine derivatives, including compounds similar to "4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone," exhibit a wide range of pharmaceutical applications due to their potent pharmacophoric activities. These activities span across various therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. The ability to modify the substitution pattern on these nuclei facilitates significant medicinal potential, indicating their flexibility as building blocks in drug discovery (Al-Ghorbani Mohammed et al., 2015; A. Rathi et al., 2016).
Biological Activities of Piper Species
The Piper genus, from which piperazine derivatives can be conceptually linked, demonstrates the biological potential of its essential oils (EOs) in antimicrobial, antiprotozoal, acetylcholinesterase inhibition, antinociceptive, anti-inflammatory, and cytotoxic activities against various tumor cells. This underscores the chemical diversity and pharmacological significance of compounds related to piperazine and morpholine structures (J. D. da Silva et al., 2017).
Anti-mycobacterial Activity
Compounds featuring piperazine as a core structure have been reported to possess significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This indicates the therapeutic potential of such compounds in addressing tuberculosis and related infections (P. Girase et al., 2020).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-[2-(4-propan-2-ylmorpholin-2-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15(2)21-10-11-26-18(13-21)12-19(24)22-8-9-23(20(25)14-22)17-6-4-16(3)5-7-17/h4-7,15,18H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYFGKNBCLLQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CC3CN(CCO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)


![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)
![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)

